![molecular formula C12H18F3NO4 B13510662 rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B13510662.png)
rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been reported to enhance the efficiency and sustainability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclopentane ring.
Reduction: Reduction reactions can target the carboxylic acid group or the trifluoromethyl group.
Substitution: Substitution reactions can occur at the amino group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its overall biological activity.
Comparison with Similar Compounds
- rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired.
Properties
Molecular Formula |
C12H18F3NO4 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-7-4-5-11(6-7,8(17)18)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,19)(H,17,18)/t7-,11+/m1/s1 |
InChI Key |
JKJAUKMKIHCXBX-HQJQHLMTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@](C1)(C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



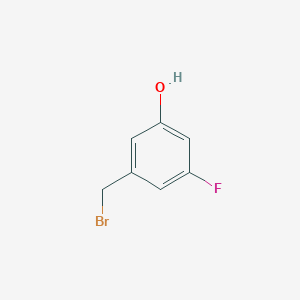
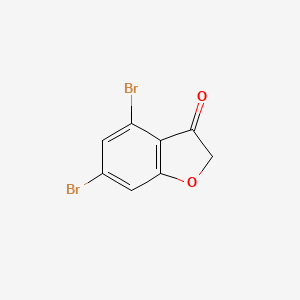
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B13510602.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)
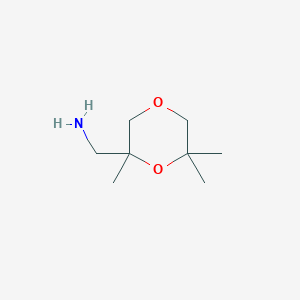
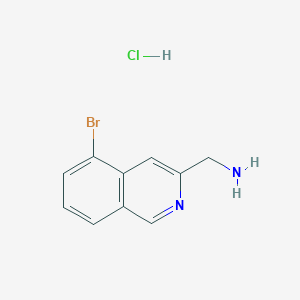
![3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13510631.png)

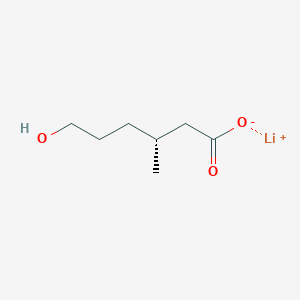
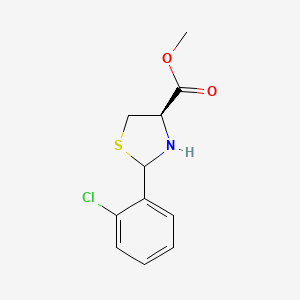
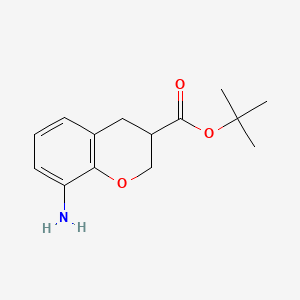

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid](/img/structure/B13510655.png)
